Ethyl 3,3-dibromo-2-oxopropanoate
Overview
Description
Ethyl 3,3-dibromo-2-oxopropanoate is a chemical compound that falls under the category of α-bromo-β-ketoesters. It is characterized by the presence of two bromine atoms attached to the third carbon of the propanoate chain, along with a keto group at the second carbon. This compound is often used in organic synthesis due to its reactivity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,3-dibromo-2-oxopropanoate can be synthesized through the bromination of ethyl acetoacetate. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are carried out in reactors equipped with temperature control systems to ensure consistent product quality. The use of automated systems for the addition of bromine and the removal of by-products is common to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-dibromo-2-oxopropanoate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form ethyl 3-bromo-2-oxopropanoate or ethyl 2-oxopropanoate.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
Nucleophilic substitution: Products include ethyl 3-amino-2-oxopropanoate, ethyl 3-thio-2-oxopropanoate, etc.
Reduction: Products include ethyl 3-bromo-2-oxopropanoate and ethyl 2-oxopropanoate.
Hydrolysis: The major product is 3,3-dibromo-2-oxopropanoic acid.
Scientific Research Applications
Ethyl 3,3-dibromo-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 3,3-dibromo-2-oxopropanoate involves its reactivity towards nucleophiles and reducing agents. The presence of the bromine atoms and the keto group makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-bromo-2-oxopropanoate: Similar structure but with only one bromine atom.
Ethyl 2,3-dibromopropionate: Similar structure but lacks the keto group.
Ethyl acetoacetate: Precursor in the synthesis of ethyl 3,3-dibromo-2-oxopropanoate
Uniqueness
This compound is unique due to the presence of two bromine atoms and a keto group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound for various chemical transformations and applications .
Properties
IUPAC Name |
ethyl 3,3-dibromo-2-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2O3/c1-2-10-5(9)3(8)4(6)7/h4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNLKNXLOUVIKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336434 | |
Record name | Ethyl 3,3-dibromo-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76179-25-4 | |
Record name | Ethyl 3,3-dibromo-2-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20336434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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